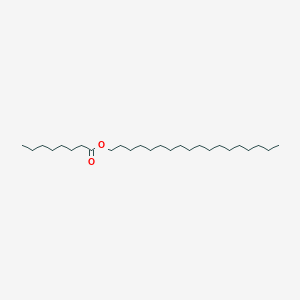

Octadecyl octanoate

Description

The exact mass of the compound Octadecyl octanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Octadecyl octanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecyl octanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octadecyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLRTFSQCPNNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051816 | |

| Record name | Octadecyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18312-31-7 | |

| Record name | Stearyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18312-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TS6O9194 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Synthesis of Octadecyl Octanoate Using Lipase

Introduction: The Shift Towards Biocatalysis in Wax Ester Production

Octadecyl octanoate, a long-chain wax ester, finds significant applications in the pharmaceutical, cosmetic, and lubricant industries due to its properties as an emollient, thickener, and lubricating agent.[1][2][3] Traditionally, the synthesis of such esters has been dominated by chemical methods that often require high temperatures, harsh catalysts, and extensive purification steps, leading to concerns regarding energy consumption, environmental impact, and product purity.[4] The growing demand for "natural" and sustainably produced ingredients has catalyzed a paradigm shift towards biocatalysis.[5] Enzymatic synthesis, particularly using lipases, offers a compelling alternative, characterized by mild reaction conditions, high specificity, and reduced byproduct formation.[6][7][8]

This technical guide provides a comprehensive overview of the enzymatic synthesis of octadecyl octanoate, designed for researchers, scientists, and drug development professionals. It delves into the core principles, practical methodologies, and critical parameters that govern the successful and efficient production of this valuable wax ester.

The Biocatalyst: Selecting and Engineering the Right Lipase

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are remarkably versatile enzymes that can catalyze hydrolysis in aqueous environments and esterification in non-aqueous media.[4][9] This dual functionality is the cornerstone of their application in organic synthesis. The catalytic mechanism for esterification proceeds via a ternary complex, often described by a Ping-Pong Bi-Bi kinetic model, involving two key steps:

-

Acylation: The lipase reacts with the fatty acid (octanoic acid) to form a stable acyl-enzyme intermediate.

-

Nucleophilic Attack: The long-chain alcohol (octadecanol) then attacks the acyl-enzyme complex, leading to the formation of the ester (octadecyl octanoate) and regeneration of the free enzyme.[10]

Enzyme Selection: A Critical First Step

The choice of lipase is paramount for achieving high conversion and selectivity. Lipases from different microbial sources exhibit varying substrate specificities. For the synthesis of long-chain wax esters like octadecyl octanoate, lipases with a preference for long-chain fatty acids and alcohols are desirable.[11] Commercially available lipases that have demonstrated high efficacy in similar ester syntheses include:

-

Candida antarctica Lipase B (CALB): Often supplied in an immobilized form as Novozym® 435, CALB is renowned for its broad substrate specificity, high activity, and stability, making it a frequent choice for ester synthesis.[6][12][13]

-

Rhizomucor miehei Lipase (RML): Commercially available as Lipozyme® RM IM, this lipase also shows excellent performance in esterification reactions.[14]

-

Thermomyces lanuginosus Lipase (TLL): This lipase is another effective biocatalyst for the production of wax esters.[15]

In comparative studies for various flavor esters, Novozym® 435 often emerges as a highly efficient biocatalyst, outperforming others in terms of yield and reusability.[12]

The Power of Immobilization

While soluble lipases can be used, immobilization onto a solid support offers significant advantages, particularly for industrial applications.[16] Immobilization enhances the enzyme's stability against changes in temperature and pH, prevents enzyme aggregation, and, most importantly, simplifies the downstream processing by allowing for easy separation of the biocatalyst from the reaction mixture.[16] This reusability is a key factor in improving the economic feasibility of the enzymatic process.[16] Various immobilization techniques exist, including physical adsorption, covalent bonding, and entrapment.[4][6] For instance, lipases can be effectively immobilized on hydrophobic supports like silica functionalized with octyl groups.[15]

Reaction Engineering: Optimizing the Synthesis Environment

The efficiency of lipase-catalyzed esterification is profoundly influenced by several key parameters. A systematic optimization of these variables is crucial to maximize the yield of octadecyl octanoate. Methodologies like Response Surface Methodology (RSM) are powerful statistical tools for this purpose, allowing for the evaluation of multiple factors and their interactions.[13][14][17]

Solvent vs. Solvent-Free Systems

The reaction can be conducted in an organic solvent or in a solvent-free system.

-

Solvent-Based Systems: Organic solvents can help to dissolve the long-chain substrates (octadecanol and octanoic acid), reduce viscosity, and minimize substrate inhibition.[9] Non-polar, hydrophobic solvents like hexane or heptane are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is crucial for maintaining its catalytic activity.[4][14]

-

Solvent-Free Systems (SFS): Conducting the reaction with only the substrates present offers significant environmental and economic benefits. SFS maximizes the concentration of reactants, leading to higher volumetric productivity and simplifies product purification by eliminating the need for solvent removal.[7][8][18][19] For the synthesis of long-chain esters where the substrates are liquid at the reaction temperature, SFS is a particularly attractive option.

Critical Reaction Parameters

-

Temperature: Lipase activity is temperature-dependent, with an optimal range typically between 30°C and 60°C for most microbial lipases.[20] While higher temperatures can increase the reaction rate, exceeding the enzyme's thermal stability can lead to denaturation and loss of activity.[13] An optimal temperature of around 53°C has been reported for a similar long-chain ester synthesis using Novozym® 435.[13]

-

Substrate Molar Ratio: The stoichiometry of the reactants (octanoic acid to octadecanol) directly impacts the reaction equilibrium. While an equimolar ratio is the theoretical ideal, an excess of one substrate can be used to drive the reaction towards product formation. However, a large excess of either the acid or the alcohol can lead to enzyme inhibition.[6] The optimal molar ratio must be determined empirically; for instance, in the synthesis of thymol octanoate, a thymol/acid molar ratio of 1:4 was found to be optimal to minimize inhibition.[6]

-

Enzyme Concentration: Increasing the enzyme concentration generally increases the initial reaction rate. However, beyond a certain point, the conversion may plateau due to mass transfer limitations or substrate saturation.[6] An optimal enzyme loading balances reaction speed with the cost of the biocatalyst.

-

Water Activity (aw): In non-aqueous media, a minimal amount of water is essential for maintaining the lipase's conformational flexibility and catalytic function.[20] However, esterification is a condensation reaction that produces water. An excess of water can shift the equilibrium back towards hydrolysis, reducing the ester yield.[20][21] Therefore, controlling the water activity (aw) is critical. This can be achieved by adding molecular sieves to the reaction mixture, performing the reaction under vacuum, or by sparging the system with a dry inert gas like nitrogen.[7][21]

| Parameter | General Effect on a Lipase-Catalyzed Esterification | Rationale and Causality |

| Temperature | Increases reaction rate up to an optimum, then causes denaturation. | Higher kinetic energy increases molecular collisions and reaction rate. Excessive heat disrupts the enzyme's tertiary structure, leading to irreversible inactivation.[13] |

| Substrate Molar Ratio | An excess of one substrate can shift the equilibrium towards the product, but a large excess can cause inhibition. | Le Châtelier's principle suggests that adding more reactant will drive the reaction forward. However, high concentrations of short-chain acids or alcohols can inactivate the lipase.[6] |

| Enzyme Concentration | Higher concentration leads to a faster reaction rate, up to a saturation point. | More enzyme molecules are available to bind with substrates, increasing the overall rate of catalysis. Mass transfer limitations can occur at very high enzyme loads. |

| Reaction Medium | Non-polar solvents are generally preferred over polar ones. Solvent-free systems offer environmental and economic benefits. | Hydrophobic solvents do not strip the essential water layer from the enzyme, preserving its activity. Solvent-free systems increase reactant concentration and simplify purification.[7][14] |

| Water Activity (aw) | A low aw is required to favor synthesis over hydrolysis, but some water is essential for enzyme activity. | Water is a product of the esterification reaction. Its removal shifts the equilibrium towards the ester. However, a complete absence of water can render the enzyme inactive.[20][21][22] |

Experimental Workflow and Protocols

The successful synthesis of octadecyl octanoate requires a systematic approach, from reaction setup to product purification and analysis.

Detailed Step-by-Step Protocol for Synthesis

This protocol is a generalized methodology based on optimized conditions for similar long-chain ester syntheses. Researchers should perform initial optimization experiments (e.g., using RSM) to determine the precise optimal conditions for their specific system.

Materials:

-

Octanoic acid (≥98% purity)

-

Octadecanol (≥98% purity)

-

Immobilized Lipase (e.g., Novozym® 435)

-

Reaction solvent (e.g., n-heptane) or solvent-free setup

-

Molecular sieves (3Å, activated)

-

Reaction vessel (e.g., screw-capped flask)

-

Shaking incubator or magnetic stirrer with heating

Procedure:

-

Substrate Preparation: In a screw-capped flask, combine octanoic acid and octadecanol. For initial experiments, an equimolar ratio is a good starting point. If using a solvent, add the desired volume of n-heptane.

-

Water Removal: Add activated molecular sieves (typically 5-10% w/w of total substrates) to the mixture to adsorb the water produced during the reaction.[7]

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme should be optimized, but a starting point of 5-10% (by weight of the limiting substrate) is common.[14]

-

Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to the optimal temperature (e.g., 55°C) and agitation speed (e.g., 200 rpm).[6]

-

Monitoring the Reaction: Periodically take small aliquots of the reaction mixture. The progress can be monitored by measuring the decrease in free fatty acid concentration via titration with a standard NaOH solution or by gas chromatography (GC) analysis.[4]

-

Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by separating the immobilized enzyme from the mixture via simple filtration or centrifugation. The enzyme can be washed with solvent and stored for reuse.

Protocol for Product Purification and Characterization

-

Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification: The crude product may contain unreacted substrates and the desired ester. Purification can be achieved using column chromatography on silica gel.[9] A gradient of non-polar to slightly polar solvents (e.g., hexane/ethyl acetate mixtures) is typically used to elute the components, with the less polar ester eluting before the more polar acid and alcohol.[9]

-

Characterization and Purity Confirmation: The identity and purity of the synthesized octadecyl octanoate should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the ester and to assess its purity.[23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the ester linkage.[9][23][25]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the appearance of the ester carbonyl (C=O) stretch (typically around 1740 cm⁻¹).

-

Conclusion and Future Perspectives

The enzymatic synthesis of octadecyl octanoate using lipases represents a robust, efficient, and sustainable alternative to conventional chemical methods. By carefully selecting the appropriate lipase, leveraging the benefits of immobilization, and systematically optimizing reaction parameters such as temperature, substrate ratio, and water activity, high yields of this valuable wax ester can be achieved. The move towards solvent-free systems further enhances the green credentials and economic viability of this biocatalytic approach. For professionals in the pharmaceutical and cosmetic industries, mastering these techniques opens the door to producing high-purity, "natural" ingredients that meet the growing demands of a discerning market. Future research will likely focus on the discovery and engineering of novel lipases with enhanced stability and activity, as well as the development of continuous flow reactor systems to further intensify the production process.

References

-

Shaikh, S. S., et al. (2018). Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis. Food Science and Biotechnology, 27(6), 1637-1646. [Link]

-

Wyspianska, D., et al. (2022). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Molecules, 27(23), 8206. [Link]

-

Lara, A., et al. (2022). Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. Catalysts, 12(11), 1438. [Link]

-

Satyawali, Y., et al. (2021). Lipase catalyzed solvent free synthesis of monoacylglycerols in various reaction systems and coupling reaction with pervaporation for in situ water removal. Catalysis Today, 367, 134-141. [Link]

-

Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized-lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology, 32(7), 783-789. [Link]

-

Shi, J., et al. (2019). Developing a High-Temperature Solvent-Free System for Efficient Biocatalysis of Octyl Ferulate. Catalysts, 9(12), 1039. [Link]

-

Vinogradov, E., et al. (2015). Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR. Archaea, 2015, 672726. [Link]

-

Markl, D., & Zeitler, J. A. (2018). A Review of the Applications of OCT for Analysing Pharmaceutical Film Coatings. Applied Sciences, 9(1), 25. [Link]

-

Šinkūnienė, D., et al. (2014). Enzymatic phenethyl octanoate synthesis: lipase selection and reaction optimization by response surface methodology. Chemija, 25(3), 185-194. [Link]

-

Park, Y. K., et al. (2001). Water Activity Control for Lipase-Catalyzed Reactions in Nonaqueous Media. Methods in Biotechnology, 15, 185-192. [Link]

-

Sousa, R., et al. (2021). Comparison of the performance of commercial immobilized lipases in the synthesis of different flavor esters. Catalysts, 11(2), 245. [Link]

-

Gawas, S. D., et al. (2014). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. The Scientific World Journal, 2014, 750564. [Link]

-

Chang, H. M., et al. (2005). Optimization of lipase-catalyzed synthesis of octyl hydroxyphenylpropionate by response surface methodology. Journal of Agricultural and Food Chemistry, 53(6), 2101-2105. [Link]

-

Sose, M. T. (2020). Lipase-catalyzed synthesis of octyl acetate in solvent free system. Catalysis in Green Chemistry and Engineering, 3(1). [Link]

-

Valivety, R. H., et al. (1992). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 39(4), 459-469. [Link]

-

Pal, R. S., et al. (2016). Isolation and characterization of n-octa decanoic acid from whole aerial parts of Centella asiatica Linn. International Journal of Pharmacy & Technology, 8(3), 18989-18994. [Link]

-

Acme Hardesty. (n.d.). The Dual Role of Octadecyl/Hexadecyl Alcohol: Cosmetic Emulsifier & Industrial Lubricant. [Link]

-

de Oliveira, P. C., et al. (2016). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. Journal of the Brazilian Chemical Society, 27(11), 2098-2106. [Link]

-

Villeneuve, P., et al. (2005). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. OCL - Oleagineux, Corps gras, Lipides, 12(1), 58-62. [Link]

-

Johnson Jr, W. (2023). Amended Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics. International Journal of Toxicology, 42(1_suppl), 5S-17S. [Link]

-

dos Santos, J. C. S., et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology, 11(15), 5036-5053. [Link]

-

Girek, T., et al. (2022). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Molecules, 27(23), 8560. [Link]

-

Šinkūnienė, D., et al. (2014). Enzymatic phenethyl octanoate synthesis: lipase selection and reaction optimization by response surface methodology. Chemija, 25(3), 185-194. [Link]

-

Jaradat, A., et al. (2022). NMR and GC-MS based metabolic profiling, total phenolic content, antibacterial, antioxidant, anticancer and In-silico antiviral activity of Origanum ramonense plant. PLoS ONE, 17(11), e0277981. [Link]

-

Oleoline. (n.d.). Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry. [Link]

-

Li, X., et al. (2023). Identification and Functional Characterization of ZmSCYL2 Involved in Phytosterol Accumulation in Plants. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized-lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology, 32(7), 783-789. [Link]

-

Corberan, V. C., et al. (2021). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Catalysts, 11(10), 1201. [Link]

-

Chemex. (n.d.). Applications of Oleo Chemicals in Cosmetics, Pharmaceuticals, Food Processing, and Beyond. [Link]

-

Soultani, S., et al. (2013). Use of response surface methodology for the optimization of the lipase-catalyzed synthesis of mannosyl myristate in pure ionic liquid. Carbohydrate Research, 375, 59-64. [Link]

-

Sharma, S., et al. (2023). Lipases: Sources, immobilization techniques, and applications. International Journal of Environment and Bioenergy, 18(1), 1-22. [Link]

-

Reyes-Duarte, D., et al. (2005). Kinetics of the lipase-catalyzed synthesis of glucose esters in acetone. Biotechnology and Bioengineering, 91(4), 431-438. [Link]

-

Berstler, C. A. (2023). DEVELOPMENT OF CATALASE LIKE NANOMATERIALS FOR TANDEM SYSTEMS IN THE INDUSTRIAL SYNTHESIS OF KETO ACIDS. Colorado School of Mines. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. oliviaoleo.com [oliviaoleo.com]

- 4. Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. project-incite.eu [project-incite.eu]

- 8. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Kinetics of the lipase-catalyzed synthesis of glucose esters in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijeab.com [ijeab.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of lipase-catalyzed synthesis of octyl hydroxyphenylpropionate by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymatic phenethyl octanoate synthesis: lipase selection and reaction optimization by response surface methodology | Chemija [lmaleidykla.lt]

- 15. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 18. researchgate.net [researchgate.net]

- 19. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]

- 20. agritrop.cirad.fr [agritrop.cirad.fr]

- 21. researchgate.net [researchgate.net]

- 22. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. NMR and GC-MS based metabolic profiling, total phenolic content, antibacterial, antioxidant, anticancer and In-silico antiviral activity of Origanum ramonense plant - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Properties of Octadecyl Octanoate for Pharmaceutical Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the melting and boiling point data for octadecyl octanoate (also known as stearyl octanoate). As a Senior Application Scientist, this document synthesizes critical physical chemistry data with practical methodologies, offering field-proven insights into the characterization of this long-chain ester, a compound of increasing interest in pharmaceutical formulations.

Introduction: The Role of Long-Chain Esters in Drug Delivery

Octadecyl octanoate (C₂₆H₅₂O₂), a saturated ester formed from octadecyl alcohol and octanoic acid, possesses physicochemical properties that make it a valuable excipient in drug development. Its high lipophilicity, waxy nature, and thermal behavior are key attributes for its use as an emollient, viscosity-increasing agent, and a lipid matrix former in various drug delivery systems.[1][2] Understanding the precise melting and boiling points of octadecyl octanoate is paramount for formulation design, manufacturing process control, and stability assessment of the final drug product. These thermal transitions dictate critical parameters such as the selection of manufacturing techniques (e.g., hot-melt extrusion, microemulsion formation), storage conditions, and the physical state of the excipient within the formulation.[3][4]

Physicochemical Properties of Octadecyl Octanoate

A thorough literature search reveals a notable gap in publicly available, experimentally determined melting point data for pure octadecyl octanoate. However, a predicted boiling point is available, alongside experimental data for analogous long-chain esters, which can provide valuable context.

Table 1: Physicochemical and Thermal Properties of Octadecyl Octanoate and Related Esters

| Property | Octadecyl Octanoate (Stearyl Octanoate) | Stearyl Heptanoate | Stearyl Alcohol | Octyl Octanoate |

| Molecular Formula | C₂₆H₅₂O₂[5] | C₂₅H₅₀O₂ | C₁₈H₃₈O[6] | C₁₆H₃₂O₂[7] |

| Molecular Weight | 396.7 g/mol [5] | 382.66 g/mol | 270.5 g/mol [6] | 256.42 g/mol [7] |

| Melting Point | Data not available | -26 °C[8] | 59.5 °C[6] | -18 °C[7] |

| Boiling Point | 438.7 ± 13.0 °C (Predicted) | Data not available | 210.5 °C at 15 mmHg[6] | 307 °C (lit.)[7] |

Note: The melting point of stearyl heptanoate is provided for comparative purposes and should not be assumed for octadecyl octanoate due to differences in molecular structure.

Determination of Thermal Properties: Methodologies and Protocols

To ensure the scientific integrity of formulation development, the accurate determination of melting and boiling points is crucial. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal thermoanalytical techniques for this purpose.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and purity of crystalline materials.[9] It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting of a pure substance is observed as a sharp endothermic peak.

Step-by-Step Protocol for DSC Analysis of Octadecyl Octanoate:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity octadecyl octanoate into a standard aluminum DSC pan.

-

Crucible Sealing: Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting transition.

-

Hold the sample at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

A second heating scan is often performed to assess any changes in the material's thermal behavior after the initial melt.

-

-

Data Analysis: The melting point is typically determined as the onset temperature of the melting endotherm on the DSC thermogram. The peak temperature and the area under the peak (enthalpy of fusion) are also important parameters to record.

Causality Behind Experimental Choices:

-

A slow heating rate is chosen to ensure thermal equilibrium within the sample and to obtain a sharp, well-defined melting peak.

-

Hermetically sealed pans are essential for volatile or semi-volatile compounds to prevent mass loss, which would affect the accuracy of the enthalpy measurement.

-

A second heating run can reveal information about polymorphism, as the cooling and subsequent reheating may induce changes in the crystalline structure.

Boiling Point Determination via Thermogravimetric Analysis (TGA)

For high-boiling-point compounds like octadecyl octanoate, traditional distillation methods can be challenging. TGA provides a reliable alternative by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs due to vaporization can be correlated to the boiling point.[10]

Step-by-Step Protocol for TGA Analysis of Octadecyl Octanoate:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of octadecyl octanoate into a TGA pan.

-

Instrument Setup:

-

Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation of the sample at high temperatures.

-

Set a constant heating rate (e.g., 10 °C/min).

-

-

Thermal Program: Heat the sample from ambient temperature to a temperature well above the expected boiling point (e.g., 500 °C).

-

Data Analysis: The TGA thermogram will show a step-wise mass loss. The onset temperature of this mass loss is indicative of the boiling point at the pressure of the experiment. For high-boiling substances, this method is often used to determine the boiling point at reduced pressure, which can then be extrapolated to atmospheric pressure.

Causality Behind Experimental Choices:

-

An inert atmosphere is critical to ensure that the mass loss observed is due to vaporization and not decomposition.

-

A controlled heating rate allows for a clear and reproducible determination of the onset of vaporization.

Applications of Octadecyl Octanoate in Pharmaceutical Formulations

The lipophilic nature of octadecyl octanoate makes it a versatile excipient in various pharmaceutical dosage forms, particularly for poorly water-soluble drugs.

-

Topical and Transdermal Delivery: As an emollient, octadecyl octanoate can enhance the spreadability and skin feel of creams and ointments.[11] Its occlusive properties can also increase skin hydration, potentially improving the permeation of active pharmaceutical ingredients (APIs). It can be a key component of the oil phase in microemulsions and nanoemulsions designed for topical drug delivery.[3]

-

Oral Drug Delivery: Octadecyl octanoate can be employed as a lipidic excipient in oral formulations to enhance the bioavailability of poorly soluble drugs.[2] It can be a component of self-emulsifying drug delivery systems (SEDDS) or used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][12] These systems can improve drug solubilization in the gastrointestinal tract and facilitate lymphatic uptake, bypassing first-pass metabolism.

-

Controlled Release Systems: The waxy nature of octadecyl octanoate at room temperature (inferred from its long alkyl chains) makes it a candidate for use as a matrix-forming agent in sustained-release oral dosage forms.

Conclusion

While a definitive experimental melting point for octadecyl octanoate remains to be published in readily accessible literature, its predicted high boiling point and the properties of analogous long-chain esters indicate its solid or semi-solid nature at ambient temperatures. The methodologies of DSC and TGA provide robust and reliable means for determining these critical thermal properties. For researchers and drug development professionals, a thorough understanding and experimental determination of the melting and boiling points of octadecyl octanoate are essential for leveraging its full potential as a versatile lipid excipient in the development of innovative and effective pharmaceutical formulations.

References

-

Cosmetic Ingredient Review. (1995). Final Report on the Safety Assessment of Stearyl Heptanoate. International Journal of Toxicology, 14(5), 385-395. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589198, Stearyl Caprylate. Retrieved from [Link]

-

Ciener, J. G., & Nicolau, A. (2012). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Journal of the American Oil Chemists' Society, 89(6), 1027-1033. [Link]

-

TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

-

Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Polymers, 14(8), 1507. [Link]

-

Talegaonkar, S., Azeem, A., Ahmad, F. J., Khar, R. K., & Pathan, S. A. (2008). Microemulsions: a novel approach to enhanced drug delivery. Recent patents on drug delivery & formulation, 2(3), 238–257. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8221, Stearyl alcohol. Retrieved from [Link]

-

MakingCosmetics. (n.d.). Stearyl Octanoate. Retrieved from [Link]

-

Yasmin, R., Shoaib, M. H., & Khan, S. A. (2021). Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery. Frontiers in Pharmacology, 12, 772392. [Link]

-

Hancock, B. C. (2021). Handbook of Pharmaceutical Excipients: 35 years of enabling pharmaceutical formulation development. Pharmaceutical Press. [Link]

-

Jadhav, C. M., Shinde, S. M., Kate, U. K., & Payghan, S. A. (2014). Investigating Application of Non Aqueous Microemulsion for Drug Delivery. Asian Journal of Biomedical and Pharmaceutical Sciences, 4(29), 1-9. [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

-

Netzsch. (2022). Thermogravimetric Analysis (TGA) of Polymers. Retrieved from [Link]

-

Stéarinerie Dubois. (n.d.). Lipid Excipients from Stéarinerie DUBOIS in Oral Sustainable & Green formulations. Retrieved from [Link]

-

Iacomi, F., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 268. [Link]

-

Sharma, G., et al. (2021). INNOVATIONS IN MICROEMULSION TECHNOLOGY: A STATE-OF-THE-ART APPROACH FOR TOPICAL DRUG DELIVERY. International Journal of Pharmaceutical Sciences and Medicine, 6(5), 1-15. [Link]

-

American Pharmacists Association. (n.d.). Handbook of Pharmaceutical Excipients, 9e. Retrieved from [Link]

-

Gobbett, R. P., & Gaisford, S. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of thermal analysis and calorimetry, 97(2), 529-534. [Link]

-

Singh, I., & Kumar, S. (2019). Some multifunctional lipid excipients and their pharmaceutical applications. International Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1-10. [Link]

-

Fiume, M. M., et al. (2012). Safety assessment of stearyl heptanoate and related stearyl alkanoates as used in cosmetics. International journal of toxicology, 31(5_suppl), 141S-146S. [Link]

-

EWG's Skin Deep. (n.d.). STEARYL OCTANOATE. Retrieved from [Link]

-

Sahraoui, T., et al. (2018). Absolute Saturation Vapor Pressures of Three Fatty Acid Methyl Esters around Room Temperature. The Journal of Physical Chemistry A, 122(49), 9577-9584. [Link]

-

Mettler Toledo. (1999). DSC purity determination. Retrieved from [Link]

Sources

- 1. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. safic-alcan.com [safic-alcan.com]

- 3. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. Stearyl Caprylate | C26H52O2 | CID 589198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stearyl Alcohol | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. tainstruments.com [tainstruments.com]

- 10. researchgate.net [researchgate.net]

- 11. makingcosmetics.com [makingcosmetics.com]

- 12. pharmaexcipients.com [pharmaexcipients.com]

Methodological & Application

Application Notes and Protocols: The Use of Octadecyl Octanoate in Topical Drug Delivery Systems

Introduction

Octadecyl octanoate, also known as stearyl octanoate, is a versatile ester that has carved a significant niche in the formulation of topical drug delivery systems.[1] Its multifaceted properties as an emollient, skin conditioning agent, and vehicle for active pharmaceutical ingredients (APIs) make it a valuable excipient for researchers and drug development professionals. This document provides a comprehensive guide to the application of octadecyl octanoate, detailing its mechanism of action, formulation protocols, and analytical methods for characterization. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science.

Physicochemical Properties and Functions of Octadecyl Octanoate

Octadecyl octanoate is the ester of octadecyl alcohol and octanoic acid. Its chemical structure confers a unique balance of lipophilicity and compatibility with other formulation components.

| Property | Value/Description | Source |

| INCI Name | Octadecyl octanoate | [1] |

| Synonyms | Stearyl octanoate, Stearyl caprylate | [1] |

| Molecular Formula | C26H52O2 | [1] |

| Molecular Weight | 396.7 g/mol | [1] |

| Appearance | Waxy solid at room temperature | [2] |

| Key Functions | Emollient, skin conditioning agent, solvent | [1][3] |

Rationale for Use in Topical Formulations

The selection of octadecyl octanoate in a topical formulation is driven by its ability to:

-

Enhance Skin Feel and Spreadability: As an emollient, it softens and soothes the skin, improving the sensory characteristics of the final product.[4] This is crucial for patient compliance.

-

Improve Formulation Stability: Its inclusion in the oil phase of an emulsion can contribute to the overall stability and prevent phase separation.[5]

-

Act as a Solvent for Lipophilic APIs: Its chemical nature allows it to dissolve or disperse lipophilic drugs, ensuring a homogenous distribution within the vehicle.

-

Modify Drug Release and Penetration: By altering the thermodynamic activity of the API in the vehicle and interacting with the stratum corneum, it can influence the rate and extent of drug delivery into the skin.

Mechanism of Skin Permeation Enhancement

The primary barrier to topical drug delivery is the stratum corneum, the outermost layer of the skin, which is composed of corneocytes embedded in a lipid-rich matrix. Octadecyl octanoate can enhance drug permeation through several proposed mechanisms:

-

Disruption of Stratum Corneum Lipids: The lipophilic nature of octadecyl octanoate allows it to intercalate into the lipid bilayers of the stratum corneum. This disrupts the highly ordered structure, creating more fluid regions and thereby increasing the diffusion coefficient of the drug through the barrier.[6][7]

-

Increased Drug Partitioning: By acting as a solvent for the API in the formulation, it can increase the thermodynamic activity of the drug, creating a higher concentration gradient between the vehicle and the skin, which is a key driving force for passive diffusion.

-

Occlusion: When applied to the skin, it can form a thin film that reduces transepidermal water loss (TEWL).[8] This increases the hydration of the stratum corneum, which in turn can enhance the permeation of many drugs.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, width=2, height=0.8, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Mechanism of Octadecyl Octanoate in Skin Permeation."

Formulation Protocols

Octadecyl octanoate is typically incorporated into the oil phase of emulsion-based systems like creams and lotions.

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion Cream

This protocol describes the preparation of a basic O/W cream. The concentration of octadecyl octanoate and other excipients should be optimized based on the specific API and desired product characteristics.

Materials and Equipment:

-

Beakers

-

Water bath or heating mantle

-

Homogenizer (e.g., rotor-stator)

-

Overhead stirrer

-

Calibrated balance

-

pH meter

Example Formulation:

| Phase | Ingredient | Function | % (w/w) |

| Oil Phase | Octadecyl Octanoate | Emollient, Solvent | 10.0 |

| Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 5.0 | |

| Glyceryl Stearate | Emulsifier | 3.0 | |

| Active Pharmaceutical Ingredient (API) | Active | q.s. | |

| Water Phase | Purified Water | Vehicle | q.s. to 100 |

| Glycerin | Humectant | 5.0 | |

| Xanthan Gum | Thickener, Stabilizer | 0.2 | |

| Preservative Phase | Phenoxyethanol | Preservative | 1.0 |

Step-by-Step Procedure:

-

Phase Preparation:

-

Oil Phase: In a beaker, combine octadecyl octanoate, cetearyl alcohol, and glyceryl stearate. If the API is oil-soluble, dissolve or disperse it in this phase.

-

Water Phase: In a separate beaker, disperse xanthan gum in glycerin and then add the purified water while stirring to form a vortex. This prevents the gum from clumping.

-

-

Heating: Heat both the oil and water phases separately to 70-75°C.[2] This ensures that all waxy components are melted and facilitates the emulsification process.

-

Emulsification: Slowly add the water phase to the oil phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes.[2] This high-shear mixing breaks down the dispersed phase into fine droplets.

-

Cooling: Transfer the emulsion to a vessel with a low-shear overhead stirrer (e.g., paddle or anchor) and begin cooling while stirring gently. This allows the cream to thicken and set properly.

-

Addition of Heat-Sensitive Ingredients: When the emulsion has cooled to below 40°C, add the preservative system and any other heat-sensitive components.[2] This prevents their degradation.

-

Final Mixing: Continue stirring until the cream is uniform and has reached room temperature.

-

Characterization: Perform quality control tests such as pH measurement, viscosity, and microscopic evaluation.

dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for O/W Cream Formulation."

Analytical Characterization and Performance Testing

A self-validating system requires rigorous characterization to ensure the formulation is stable and performs as intended.

Physical and Chemical Stability Testing

Stability testing is essential to determine the shelf-life of the product.[9] Protocols should be designed in accordance with ICH guidelines.[10]

Parameters to Evaluate:

-

Appearance: Color, odor, and phase separation (creaming, coalescence).[5]

-

pH: Changes in pH can indicate chemical degradation.

-

Viscosity and Rheology: Changes in flow behavior can indicate structural instability.[11]

-

Microscopic Evaluation: To assess droplet size distribution and morphology of the emulsion.[12][13] An increase in droplet size over time is an indicator of instability.

-

Assay and Impurities: Quantification of the API and any degradation products.

Typical Stability Conditions:

| Condition | Temperature | Relative Humidity | Minimum Duration |

| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

Testing Frequency (Long-Term): Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][14]

In Vitro Release Testing (IVRT)

IVRT is a key performance test to assess the rate of drug release from a semi-solid formulation.[15][16] It is a critical tool for quality control and for comparing different formulations.[17][18]

Protocol for IVRT using Franz Diffusion Cells:

-

Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate) is used.[21]

-

Receptor Medium: Select a medium in which the API is soluble to maintain sink conditions. This is often a buffered solution, sometimes with a co-solvent like ethanol or polyethylene glycol.

-

Setup:

-

Fill the receptor chamber with degassed receptor medium and equilibrate the system to 32°C to mimic skin surface temperature.

-

Mount the membrane between the donor and receptor chambers.[19]

-

Apply a finite dose (e.g., 5-15 mg/cm²) of the formulation onto the membrane surface in the donor chamber.

-

-

Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor chamber for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.[22][23]

-

Analysis: Quantify the API concentration in the collected samples using a validated analytical method, typically HPLC.[23]

-

Data Analysis: Plot the cumulative amount of API released per unit area versus the square root of time. The release rate (k) is determined from the slope of the linear portion of the curve.

In Vitro Permeation Testing (IVPT)

IVPT measures the permeation of the API through a skin model to predict in vivo performance.[24]

Protocol for IVPT using Franz Diffusion Cells:

This protocol is similar to IVRT, with the critical difference being the use of a biological membrane.

-

Apparatus and Setup: The setup is identical to IVRT, using Franz diffusion cells equilibrated to 32°C.[19][23]

-

Membrane: Excised human or animal (e.g., porcine) skin is used.[24] The stratum corneum side should face the donor chamber.[19] The integrity of the skin should be verified before the experiment.

-

Procedure: The application, sampling, and analysis steps are analogous to the IVRT protocol.

-

Data Analysis:

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for In Vitro Permeation Testing (IVPT)."

Conclusion

Octadecyl octanoate is a highly functional excipient in the development of topical drug delivery systems. Its emollient properties contribute to elegant and patient-acceptable formulations, while its interaction with the stratum corneum can be leveraged to enhance the delivery of APIs. The protocols and analytical methods detailed in this guide provide a robust framework for formulating and evaluating topical products containing octadecyl octanoate. A thorough understanding of the causality behind each step—from formulation to characterization—is paramount for developing safe, effective, and stable topical medicines.

References

-

U.S. Food and Drug Administration. (2022). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

-

Gavan, A., et al. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols, 2(3), e391. [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 589198, Stearyl Caprylate. [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 448864, Cetyl octanoate. [Link]

-

Pan-American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

Recipharm. (n.d.). Using in vitro release testing (IVRT) to analyse semi-solid topical formulations. [Link]

-

Talebi, M., et al. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Ashdin Publishing. [Link]

-

Touitou, E., et al. (2001). Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes. Journal of Controlled Release, 70(1-2), 1-10. [Link]

-

Agilent. (n.d.). SEMI-SOLID IN VITRO RELEASE TESTING — ARE YOU PREPARED?[Link]

-

Atlantis Bioscience. (2023). Comprehensive Overview: The Go-To Methodology for Evaluating Cosmeceuticals and Transdermal Drugs. [Link]

-

European Medicines Agency. (n.d.). Note for guidance on in-use stability testing of human medicinal products. [Link]

-

Eurofins. (n.d.). Franz Cell Test. [Link]

-

FIP. (2023). In-Vitro Release Testing of Semisolid Topical Dosage Forms. [Link]

- Google Patents. (n.d.). Topical ointment compostion and method for making the same.

-

Innovacos. (n.d.). Formulation Guide. [Link]

-

Makingskincare. (n.d.). How to make your lotion, cream stable. [Link]

-

MDPI. (n.d.). Critical Review of Techniques for Food Emulsion Characterization. [Link]

-

National Center for Biotechnology Information. (2012). Skin permeation mechanism and bioavailability enhancement of celecoxib from transdermally applied nanoemulsion. Journal of Nanobiotechnology, 10, 25. [Link]

-

ResearchGate. (2005). A mechanistic investigation of the in vitro human skin permeation enhancing effect of Atone(R). Journal of Pharmaceutical Sciences, 94(5), 1040-7. [Link]

-

ResearchGate. (2015). Comparison between sensory and instrumental characterization of topical formulations: Impact of thickening agents. International Journal of Cosmetic Science, 37(6), 611-8. [Link]

-

School of Pharmacy and Technology Management. (2012). Stability Testing of Pharmaceutical Products. [Link]

-

SFDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

Sources

- 1. Stearyl Caprylate | C26H52O2 | CID 589198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cetyl octanoate | C24H48O2 | CID 448864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FR2815254A1 - Formulation for cosmetic or pharmaceutical use as, e.g. skin care cream or foundation, comprises non-hydrogenated and hydrogenated wax-esters with mol. wt. below 450 Daltons - Google Patents [patents.google.com]

- 5. makingskincare.com [makingskincare.com]

- 6. Skin permeation mechanism and bioavailability enhancement of celecoxib from transdermally applied nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. database.ich.org [database.ich.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. ashdin.com [ashdin.com]

- 16. dptlabs.com [dptlabs.com]

- 17. recipharm.com [recipharm.com]

- 18. m.youtube.com [m.youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. atlantisbioscience.com [atlantisbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]

- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 24. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Formulation of Octadecyl Octanoate-Based Nanoemulsions for Advanced Drug Delivery

Introduction: The Strategic Advantage of Octadecyl Octanoate in Nanoemulsion Drug Delivery

Nanoemulsions have emerged as a pivotal technology in modern pharmaceutics, offering a versatile platform for the delivery of a wide array of therapeutic agents.[1][2] Their submicron droplet size, typically ranging from 20 to 200 nanometers, provides a large interfacial area that can significantly enhance the solubility and bioavailability of poorly water-soluble drugs.[1] Among the various lipid phases utilized in nanoemulsion formulation, octadecyl octanoate, a long-chain fatty acid ester, presents unique advantages. Its highly lipophilic nature makes it an excellent solvent for hydrophobic active pharmaceutical ingredients (APIs), enabling high drug loading capacity.[1] Furthermore, its chemical stability and biocompatibility profile make it a compelling choice for developing robust and safe drug delivery systems.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of octadecyl octanoate-based nanoemulsions. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to empower users to rationally design and optimize nanoemulsions for their specific drug delivery challenges.

Section 1: Foundational Principles of Octadecyl Octanoate Nanoemulsion Formulation

The successful formulation of a stable and effective octadecyl octanoate-based nanoemulsion hinges on the careful selection and optimization of its core components: the oil phase, surfactants, and the aqueous phase.

The Role of Octadecyl Octanoate as the Oil Phase

Octadecyl octanoate serves as the primary reservoir for the lipophilic drug. Its long alkyl chains provide a non-polar environment conducive to solubilizing hydrophobic APIs. The choice of octadecyl octanoate is strategic; its high molecular weight and low water solubility contribute to the stability of the nanoemulsion by minimizing Ostwald ripening, a major destabilization mechanism.

Surfactant and Co-surfactant Selection: The Key to Stability

The interface between the oil and water phases is stabilized by surfactants. For octadecyl octanoate nanoemulsions, a combination of non-ionic surfactants is often preferred due to their lower toxicity and reduced sensitivity to pH and ionic strength changes.

-

Primary Surfactant: A hydrophilic surfactant with a high Hydrophile-Lipophile Balance (HLB) value (typically 12-18) is crucial for forming stable oil-in-water (O/W) nanoemulsions. Examples include polysorbates (e.g., Tween 80) and polyoxyethylene castor oil derivatives (e.g., Kolliphor EL).

-

Co-surfactant: A co-surfactant with a lower HLB value (typically 4-10), such as a medium-chain fatty acid mono- or diglyceride or a short-chain alcohol (e.g., Transcutol), is often incorporated. The co-surfactant penetrates the surfactant monolayer at the oil-water interface, increasing its fluidity and flexibility, which facilitates the formation of smaller droplets.

The ratio of surfactant to co-surfactant (Smix) is a critical parameter that must be empirically determined to achieve optimal nanoemulsion formation and stability.

The Aqueous Phase

The continuous phase is typically purified water or a buffer solution. The pH of the aqueous phase should be optimized to ensure the chemical stability of the encapsulated drug and the integrity of the nanoemulsion.

Section 2: Nanoemulsion Formulation Protocols

Two primary methods are employed for the preparation of nanoemulsions: high-energy and low-energy methods. The choice of method depends on the desired droplet size, scalability, and the sensitivity of the API to heat or shear stress.

High-Energy Emulsification: High-Pressure Homogenization (HPH)

High-pressure homogenization is a robust and scalable method for producing nanoemulsions with narrow droplet size distributions.[5] It involves forcing a coarse emulsion through a narrow gap at high pressure, subjecting it to intense shear, cavitation, and turbulence.[5]

Protocol: High-Pressure Homogenization

-

Preparation of the Oil Phase: Dissolve the desired amount of the active pharmaceutical ingredient (API) in octadecyl octanoate. Gentle heating may be applied to facilitate dissolution, but the temperature should not exceed the degradation point of the API.

-

Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in the aqueous phase (e.g., purified water or buffer).

-

Formation of the Pre-emulsion: Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed (e.g., 500-1000 rpm) using a magnetic stirrer or overhead stirrer for 15-30 minutes to form a coarse pre-emulsion.[6]

-

High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and the number of cycles are critical parameters that need to be optimized.[5][7] A typical starting point is a pressure of 500 to 5000 psi for 3-10 cycles.[5]

-

Cooling: The homogenization process can generate heat. It is essential to control the temperature of the formulation, especially for thermolabile drugs. An integrated cooling system in the homogenizer is highly recommended.

Table 1: Exemplary Formulation Parameters for HPH

| Component | Concentration (% w/w) | Purpose |

| Octadecyl Octanoate | 5 - 20 | Oil Phase / Drug Reservoir |

| Lipophilic API | 0.1 - 5 | Active Pharmaceutical Ingredient |

| Tween 80 | 2 - 10 | Primary Surfactant |

| Transcutol | 1 - 5 | Co-surfactant |

| Purified Water | q.s. to 100 | Aqueous Phase |

Optimization Rationale: The number of homogenization cycles and the applied pressure directly influence the droplet size.[5][7] Increasing these parameters generally leads to smaller droplets, but there is a point of diminishing returns, and excessive energy input can lead to droplet coalescence.

Caption: High-Pressure Homogenization Workflow.

Low-Energy Emulsification: Phase Inversion Temperature (PIT) Method

The Phase Inversion Temperature (PIT) method is a low-energy technique that relies on the temperature-dependent solubility of non-ionic surfactants.[8] As the temperature of an oil-water-surfactant mixture is increased, the surfactant's hydrophilic-lipophilic balance (HLB) changes, leading to an inversion from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion. Rapid cooling of the system at the phase inversion temperature results in the spontaneous formation of fine O/W nanoemulsion droplets.[8][9]

Protocol: Phase Inversion Temperature (PIT) Method

-

Component Mixing: Combine the octadecyl octanoate (with the dissolved API), surfactant, co-surfactant, and aqueous phase in a single vessel.

-

Heating: Heat the mixture gradually with continuous stirring.

-

Phase Inversion: Observe the mixture for changes in turbidity. As the temperature approaches the PIT, the mixture will become translucent or transparent, indicating the formation of a microemulsion.

-

Rapid Cooling: Once the PIT is reached or slightly exceeded, rapidly cool the mixture by placing the vessel in an ice bath or by adding a cold aqueous phase while stirring.[8] This rapid temperature drop forces the system to revert to an O/W emulsion, trapping the oil in very small droplets.

Table 2: Exemplary Formulation Parameters for the PIT Method

| Component | Concentration (% w/w) | Purpose |

| Octadecyl Octanoate | 10 - 30 | Oil Phase / Drug Reservoir |

| Lipophilic API | 0.1 - 5 | Active Pharmaceutical Ingredient |

| Polyoxyethylene (4) lauryl ether (e.g., Brij 30) | 5 - 15 | Non-ionic Surfactant |

| Purified Water | q.s. to 100 | Aqueous Phase |

Causality Explained: The key to the PIT method is the change in the spontaneous curvature of the surfactant monolayer with temperature.[8] At the PIT, the surfactant has an equal affinity for both the oil and water phases, leading to the formation of a bicontinuous microemulsion. The rapid cooling "freezes" the system in a state of finely dispersed oil droplets within the aqueous phase.

Caption: Phase Inversion Temperature (PIT) Method Workflow.

Section 3: Characterization of Octadecyl Octanoate Nanoemulsions

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion formulation.

Droplet Size, Polydispersity Index (PDI), and Zeta Potential

-

Droplet Size and PDI: Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter of the nanoemulsion droplets and their size distribution (PDI).[10] A PDI value below 0.25 is generally considered indicative of a monodisperse and homogenous nanoemulsion.[7]

-

Zeta Potential: This parameter measures the surface charge of the droplets and is a critical indicator of the physical stability of the nanoemulsion.[10][11] A zeta potential of at least ±30 mV is generally required to ensure sufficient electrostatic repulsion between droplets to prevent aggregation and coalescence.[11]

Protocol: DLS and Zeta Potential Measurement

-

Sample Preparation: Dilute the nanoemulsion with the same aqueous phase used in its formulation to an appropriate concentration to avoid multiple scattering effects.

-

Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).

-

Measurement: Perform the measurements in triplicate to ensure reproducibility.

Morphological Analysis

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoemulsion droplets, confirming their spherical shape and size.[]

Protocol: TEM Analysis

-

Sample Preparation: Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

-

Staining (Optional): For better contrast, a negative staining agent (e.g., phosphotungstic acid) can be applied.

-

Drying: Allow the grid to air dry completely.

-

Imaging: Observe the sample under the TEM at an appropriate magnification.

Drug Loading and Encapsulation Efficiency

These parameters quantify the amount of drug successfully incorporated into the nanoemulsion.

-

Drug Loading (DL): The percentage of the drug's weight relative to the total weight of the nanoemulsion.

-

Encapsulation Efficiency (EE): The percentage of the initial drug amount that is successfully encapsulated within the nanoemulsion droplets.[13]

Protocol: Determination of DL and EE

-

Separation of Free Drug: Separate the unencapsulated drug from the nanoemulsion. This can be achieved by ultracentrifugation or by using centrifugal filter units.

-

Quantification of Free Drug: Analyze the amount of free drug in the aqueous supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculation:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoemulsion] x 100

-

High encapsulation efficiencies, often exceeding 90%, are achievable with well-formulated nanoemulsions.[13]

Section 4: Stability Assessment

Stability studies are crucial to ensure that the nanoemulsion maintains its physicochemical properties over its intended shelf life.

Protocol: Stability Testing

-

Thermodynamic Stability: Subject the nanoemulsion to stress conditions to assess its robustness.

-

Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 5000 rpm for 30 minutes) and observe for any signs of phase separation, creaming, or cracking.[1]

-

Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating (e.g., 40°C) and cooling (e.g., 4°C), holding at each temperature for at least 24 hours, and observe for any physical changes.[1]

-

Freeze-Thaw Cycles: Subject the nanoemulsion to repeated freezing and thawing cycles.

-

-

Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and monitor its droplet size, PDI, zeta potential, and drug content at predetermined time points (e.g., 0, 1, 3, and 6 months).

Section 5: In Vitro Drug Release Studies

In vitro drug release studies are performed to evaluate the rate and extent of drug release from the nanoemulsion.

Protocol: In Vitro Drug Release using Dialysis Bag Method

-

Apparatus: Use a USP dissolution apparatus (e.g., paddle type).[1]

-

Release Medium: Select a release medium that ensures sink conditions (i.e., the concentration of the drug in the medium does not exceed 10-15% of its solubility). A common choice is phosphate-buffered saline (PBS) at pH 7.4, often containing a small percentage of a surfactant to enhance the solubility of the released drug.

-

Procedure:

-

Place a known amount of the nanoemulsion in a dialysis bag with a suitable molecular weight cutoff.

-

Immerse the dialysis bag in the release medium maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain a constant volume.

-

Analyze the drug concentration in the withdrawn samples using a validated analytical method.

-

-

Data Analysis: Plot the cumulative percentage of drug released versus time.

The release profile can provide insights into the mechanism of drug release from the nanoemulsion.

Section 6: Sterilization of Nanoemulsions

For parenteral and ophthalmic applications, sterilization is a mandatory step.

Protocol: Sterile Filtration

Sterile filtration is a preferred method for sterilizing nanoemulsions as it avoids the use of heat or radiation, which can degrade the API or destabilize the formulation.[14]

-

Filter Selection: Use a sterile syringe filter with a pore size of 0.22 µm.

-

Procedure:

-

Ensure that the average droplet size of the nanoemulsion is significantly smaller than the filter pore size to prevent clogging and loss of the product.[15]

-

Aseptically filter the nanoemulsion into a sterile container.

-

-

Validation: After filtration, it is crucial to re-characterize the nanoemulsion to ensure that its physicochemical properties have not been altered.

Section 7: Safety and Biocompatibility

Octadecyl octanoate is generally considered safe for use in pharmaceutical formulations.[3][4] However, it is essential to evaluate the biocompatibility of the final nanoemulsion formulation, especially for novel combinations of excipients. In vitro cytotoxicity assays using relevant cell lines are a standard preliminary safety assessment.

Conclusion

Octadecyl octanoate-based nanoemulsions offer a promising platform for the delivery of a wide range of therapeutic agents. By understanding the fundamental principles of formulation and employing systematic characterization and evaluation techniques, researchers can develop stable, effective, and safe nanoemulsion-based drug delivery systems. The protocols and insights provided in these application notes serve as a comprehensive guide to aid in the rational design and optimization of these advanced drug delivery vehicles.

References

-

Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. (2023). Cureus. [Link]

-

Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity. (2023). MDPI. [Link]

-

Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza. (2011). Expert Review of Anti-infective Therapy. [Link]

-

Solution to Terminal Sterilization of Nanoemulsion Adjuvants. (2020). Microfluidics. [Link]

-

Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs. (2015). International Journal of Nanomedicine. [Link]

-

Nanoemulsion preparation. (2018). protocols.io. [Link]

-

Nanoemulsion Composed of α-Tocopherol Succinate and Dequalinium Shows Mitochondria-Targeting and Anticancer Effects. (2023). MDPI. [Link]

-

Preparation of nanoemulsions by phase inversion temperature (PIT) method. (2016). Naresuan University Journal: Science and Technology. [Link]

-

Describe method of preparation of Nanoemulsion High Pressure Homogenization. ResearchGate. [Link]

-

Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. (2024). MDPI. [Link]

-

Nanoemulsions as novel nanocarrieres for drug delivery across the skin: In-vitro, in-vivo evaluation of miconazole nanoemulsions for treatment of Candidiasis albicans. (2021). Journal of Drug Delivery Science and Technology. [Link]

-

Stability studies of Nanoemulsion. ResearchGate. [Link]

-

Adhesive water-in-oil nano-emulsions generated by the phase inversion temperature method. (2016). Soft Matter. [Link]

-

Development and Study of Nanoemulsions and Nanoemulsion-Based Hydrogels for the Encapsulation of Lipophilic Compounds. (2021). MDPI. [Link]

-

Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. (2022). MDPI. [Link]

-

Preparation of nanoemulsions by phase inversion temperature (PIT). ResearchGate. [Link]

-

Cetyl octanoate | C24H48O2. PubChem. [Link]

-

Sterile Nano-emulsions. Microfluidics. [Link]

-

The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions. (2023). MDPI. [Link]

-

Development and Optimization of Nanoemulsion from Ethanolic Extract of Centella asiatica (NanoSECA) Using D-Optimal Mixture Design to Improve Blood-Brain Barrier Permeability. (2022). MDPI. [Link]

-

Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes. (2024). MDPI. [Link]

-

Nanoemulsion As A Topical Drug Delivery System. (2022). Universiti Putra Malaysia. [Link]

-

Efficacy of a Single Intravenous Administration of Laninamivir (An Active Metabolite of Laninamivir Octanoate) in an Influenza Virus Infection Mouse Model. (2014). Antiviral Research. [Link]

-

High Loading Capacity Nanoencapsulation and Release of Hydrophobic Drug Nanocrystals from Microgel Particles. (2020). Chemistry of Materials. [Link]

-

Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gr. (2020). International Journal of Nanomedicine. [Link]

-

dodecyl octanoate, 20292-09-5. The Good Scents Company. [Link]

-

Design, Development and Characterization of Nanoemulsion developed by High Pressure Homogenization (HPH) method Containing Antifungal Drug. (2022). Journal of Drug Delivery and Therapeutics. [Link]

-

Injectable nanoemulsions prepared by high pressure homogenization: processing, sterilization, and size evolution. ResearchGate. [Link]

-

Formation and Stability of Nano-Emulsions Prepared Using the Phase Inversion Temperature Method. (2004). Langmuir. [Link]

-

Encapsulation and Characterization of Nanoemulsions Based on an Anti-oxidative Polymeric Amphiphile for Topical Apigenin Delivery. (2021). Pharmaceutics. [Link]

-

In-vitro release profile of Nanoemulsions (NEs). ResearchGate. [Link]

-

Nanometric-Scaled Emulsions (Nanoemulsions). (2012). Iranian Journal of Pharmaceutical Research. [Link]

-

Development of an In Vitro Release Assay for Low-Density Cannabidiol Nanoparticles Prepared by Flash NanoPrecipitation. (2022). Molecular Pharmaceutics. [Link]

-

Clinical efficacy of long-acting neuraminidase inhibitor laninamivir octanoate hydrate in postmarketing surveillance. (2013). Journal of Infection and Chemotherapy. [Link]

-

Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications. (2017). Food and Chemical Toxicology. [Link]

-